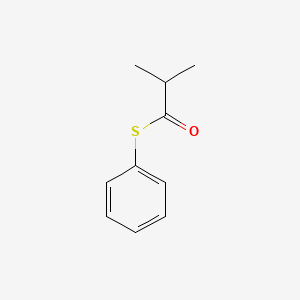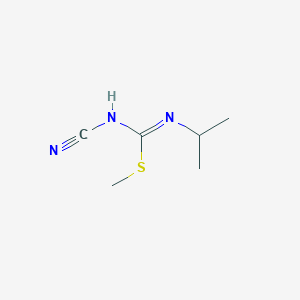![molecular formula C18H12BrN3O2S B8786969 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyridine and pyrrole rings. The presence of a bromine atom, a phenylsulfonyl group, and a pyridinyl substituent further enhances its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the Phenylsulfonyl Group: This step involves the sulfonylation of the intermediate compound using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Pyridinyl Substituent: The final step includes the coupling of the pyridinyl group to the core structure, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The phenylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyridinyl group can participate in cross-coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Sulfone derivatives with higher oxidation states.
Reduction Products: Sulfide derivatives with lower oxidation states.
Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylsulfonyl group can enhance its binding affinity and specificity, while the pyridinyl and pyrrolo[2,3-b]pyridine moieties can facilitate interactions with hydrophobic or aromatic regions of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1-(phenylsulfonyl)-2-(2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a different position of the pyridinyl group.
4-chloro-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Chlorine atom instead of bromine.
4-bromo-1-(methylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is unique due to the specific combination of substituents, which can influence its reactivity, binding properties, and potential applications. The presence of the bromine atom allows for further functionalization, while the phenylsulfonyl and pyridinyl groups contribute to its chemical and biological activity.
Eigenschaften
Molekularformel |
C18H12BrN3O2S |
|---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-bromo-2-pyridin-3-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H12BrN3O2S/c19-16-8-10-21-18-15(16)11-17(13-5-4-9-20-12-13)22(18)25(23,24)14-6-2-1-3-7-14/h1-12H |
InChI-Schlüssel |
FYRQOGOXFDTPHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)











